molecular formula C10H18O5 B3048603 Diethyl 3,3'-oxydipropionate CAS No. 17615-27-9

Diethyl 3,3'-oxydipropionate

Cat. No.: B3048603
CAS No.: 17615-27-9
M. Wt: 218.25 g/mol
InChI Key: BVPLFUMXYRGVHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 3,3’-oxydipropionate is an organic compound with the molecular formula C10H18O5. It is a diester derived from 3,3’-oxydipropionic acid and ethanol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 3,3’-oxydipropionate can be synthesized through the esterification of 3,3’-oxydipropionic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods

In industrial settings, the production of diethyl 3,3’-oxydipropionate may involve continuous esterification processes where 3,3’-oxydipropionic acid and ethanol are fed into a reactor with an acid catalyst. The reaction mixture is then distilled to separate the desired ester from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3,3’-oxydipropionate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, diethyl 3,3’-oxydipropionate can be hydrolyzed to yield 3,3’-oxydipropionic acid and ethanol.

    Transesterification: This compound can participate in transesterification reactions with other alcohols to form different esters.

    Reduction: Diethyl 3,3’-oxydipropionate can be reduced to form diols or other reduced derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols and a catalyst such as sodium methoxide.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

    Hydrolysis: 3,3’-oxydipropionic acid and ethanol.

    Transesterification: Different esters depending on the alcohol used.

    Reduction: Diols or other reduced derivatives.

Scientific Research Applications

Diethyl 3,3’-oxydipropionate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of diethyl 3,3’-oxydipropionate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: Another diester with similar chemical properties but different applications.

    Diethyl oxalate: A diester used in organic synthesis with distinct reactivity compared to diethyl 3,3’-oxydipropionate.

    Diethyl succinate: A diester with applications in the synthesis of pharmaceuticals and other organic compounds.

Uniqueness

Diethyl 3,3’-oxydipropionate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industrial processes.

Properties

IUPAC Name

ethyl 3-(3-ethoxy-3-oxopropoxy)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O5/c1-3-14-9(11)5-7-13-8-6-10(12)15-4-2/h3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPLFUMXYRGVHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCOCCC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40290867
Record name Diethyl 3,3'-oxydipropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40290867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17615-27-9
Record name NSC71564
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71564
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl 3,3'-oxydipropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40290867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl 3,3'-oxydipropionate
Reactant of Route 2
Reactant of Route 2
Diethyl 3,3'-oxydipropionate
Reactant of Route 3
Reactant of Route 3
Diethyl 3,3'-oxydipropionate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Diethyl 3,3'-oxydipropionate
Reactant of Route 5
Reactant of Route 5
Diethyl 3,3'-oxydipropionate
Reactant of Route 6
Reactant of Route 6
Diethyl 3,3'-oxydipropionate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.